N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-butyl-6-methoxy-N-methyl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-5-8-17(2)15(18)13-10-11-9-12(20-3)6-7-14(11)21-16(13)19/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPDPLVKFWLVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by trifluoroacetic acid. The reaction proceeds smoothly under mild conditions, yielding the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a precursor for synthesizing other heterocyclic compounds.
Biology: It has been studied for its potential as a G protein-coupled receptor GPR35 agonist.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.
Industry: Its unique structural features make it a valuable compound for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as G protein-coupled receptors. As an agonist for GPR35, the compound can modulate various signaling pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Coumarin-Carboxamide Derivatives
Functional Implications
Lipophilicity and Bioavailability: The N-butyl and N-methyl groups in the target compound likely increase lipophilicity compared to the dibenzyl derivative , which may improve membrane permeability but reduce aqueous solubility.
Electronic Effects :
- The 6-methoxy group in the target compound and its analogs acts as an electron-donating substituent, influencing the chromene ring’s electronic density. By comparison, the 6-nitro and 8-methoxy groups in create a mixed electronic environment, which could impact photophysical properties or metabolic stability.
Steric Considerations :
- The dibenzyl substitution in introduces significant steric hindrance, which may limit conformational flexibility and interaction with biological targets. The target compound’s smaller alkyl groups (butyl/methyl) likely offer a balance between steric effects and functional versatility.
Synthetic and Analytical Challenges :
- Crystallographic data for such compounds may require advanced refinement tools (e.g., SHELXL ) due to conformational disorder caused by flexible alkyl chains. Visualization software like Mercury aids in analyzing packing motifs and hydrogen-bonding patterns, critical for understanding solid-state behavior.
Biological Activity
N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound belongs to the chromene family, characterized by a fused benzopyran structure. The synthesis typically involves:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable phenolic derivatives and aldehydes or ketones under acidic or basic conditions.
- Methoxy Group Introduction : Methylation of the hydroxyl group on the chromene core is performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Carboxamide Group Formation : This step involves reacting the chromene derivative with butylamine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or through direct amidation methods .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Receptor Interaction : It may interact with specific receptors, influencing cellular signaling pathways related to proliferation and apoptosis.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which can protect cells from oxidative damage .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. Studies have shown:
- Inhibition of Cancer Cell Proliferation : The compound effectively reduces the proliferation of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT29 (Colon) | 12 |
These findings suggest that the compound may induce apoptosis in cancer cells through intrinsic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate:
- Reduction of Pro-inflammatory Cytokines : Treatment with this compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
This suggests a potential role for the compound in managing chronic inflammatory diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:
- Alzheimer's Disease Models : The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
- Oxidative Stress Protection : In neuronal cell lines, this compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Conducted on various cancer types, this study reported a dose-dependent reduction in cell viability.
- Mechanistic studies suggested that apoptosis was mediated through mitochondrial pathways.
-
Inflammation Model :
- In vivo studies using animal models showed significant reductions in paw edema following administration of the compound, supporting its anti-inflammatory claims.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-butyl-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide?
The compound is typically synthesized via multi-step routes involving:
- Coupling reactions : Amide bond formation between the chromene-carboxylic acid derivative and N-butyl-N-methylamine using coupling agents like EDCl/HOBt under anhydrous conditions .
- Chromene core construction : Condensation of substituted salicylaldehydes with activated methylene compounds (e.g., Meldrum’s acid) in ethanol at reflux (70–80°C) to form the 2-oxo-2H-chromene scaffold .
- Methoxy group introduction : Electrophilic substitution or nucleophilic demethylation, optimized via TLC monitoring and purified by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the compound characterized structurally in academic research?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELXL for refinement, providing bond lengths, angles, and intermolecular interactions .
- NMR spectroscopy : and NMR (CDCl or DMSO-d) confirm substituent positions, with methoxy protons resonating at δ 3.8–4.1 ppm and carbonyl carbons at δ 160–180 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z calculated for CHNO: 317.1627) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioassay results (e.g., IC variability) require:
- Orthogonal assays : Cross-validate using enzyme inhibition, cell viability (MTT assay), and binding studies (SPR or ITC) to confirm target engagement .
- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Concentration gradients : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear dose-response relationships caused by aggregation or off-target effects .
Q. What strategies optimize the compound’s synthetic yield and scalability?
- Reaction condition screening : Use design-of-experiment (DoE) approaches to vary temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd(OAc)) .
- Microwave/ultrasound assistance : Reduce reaction time (e.g., from 24 h to 2 h) and improve yield (15–20% increase) in amidation steps .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction .
Q. How do substituent modifications (e.g., N-alkyl vs. N-aryl) impact biological activity?
- Comparative SAR studies : Replace the N-butyl group with shorter chains (methyl, ethyl) or aromatic rings to assess changes in logP and target binding.
- Example: N-Methyl analogs show reduced cytotoxicity (IC > 50 µM vs. 10 µM for N-butyl) due to decreased lipophilicity .
Q. What advanced techniques elucidate hydrogen-bonding patterns in its crystal lattice?
- Graph set analysis : Classify motifs (e.g., R(8) rings) using Mercury software to identify π-π stacking and C=O···H-N interactions critical for stability .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···O/N vs. H···H) via CrystalExplorer, revealing how methoxy groups influence packing efficiency .
Methodological Guidance
Q. How to design a robust experimental protocol for assessing its stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions for 24–72 h .
- LC-MS monitoring : Identify degradation products (e.g., hydrolyzed carboxamide) using a C18 column and ESI+ mode .
Q. What computational approaches predict its ADMET properties?
- SwissADME : Estimate bioavailability (TPSA > 60 Å suggests poor absorption) and CYP450 inhibition risk .
- ProTox-II : Predict toxicity endpoints (e.g., LD) based on structural alerts like the nitro group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
